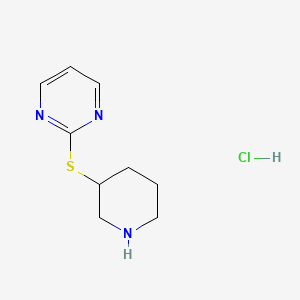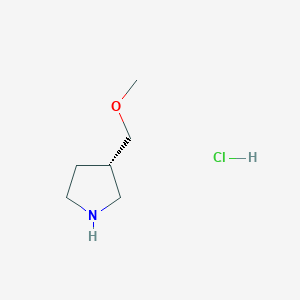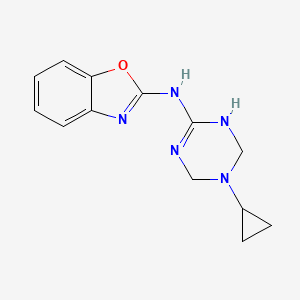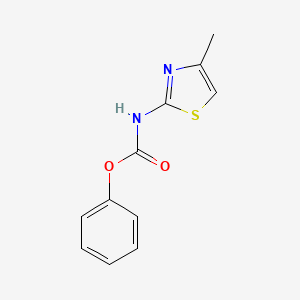
Phenyl (4-methylthiazol-2-yl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
Carbamates, including PMTC, can be synthesized through a process known as carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis
The molecular structure of PMTC consists of a phenyl group attached to a carbamate group, which is further attached to a 4-methylthiazol-2-yl group.Chemical Reactions Analysis
Carbamates, such as PMTC, can undergo various chemical reactions. For instance, they can be used in tin-catalyzed transcarbamoylation, which involves the reaction of primary and secondary alcohols with phenyl carbamate . This reaction proceeds smoothly in toluene at 90˚C to generate the corresponding carbamates in good yields .Physical And Chemical Properties Analysis
PMTC is a white crystalline solid. Its molecular weight is 234.28 g/mol.Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Metal Complexes with Antimicrobial Activities : Carbamate ligands derived from 4-(1-methyl-1-phenylcyclobutyl-3-yl)-2-aminothiazole, similar in structure to Phenyl (4-methylthiazol-2-yl)carbamate, have been synthesized and characterized. These ligands and their metal complexes showed significant antimicrobial activities against various bacteria and yeasts, indicating their potential in antimicrobial applications (Cukurovalı et al., 2001).
Antimicrobial Activities of Novel Sulfonamide Hybrids : Novel sulfonamide carbamates, related to this compound, demonstrated potent antimicrobial activities against certain bacteria, underlining their potential in combating microbial infections (Hussein, 2018).
Antitumor Applications
Potential Antineoplastic Agents : A study focused on bis(methylcarbamate) derivatives of heterocycles, similar to this compound, for their potential antineoplastic properties. These compounds, however, did not exhibit significant activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).
Synthesis of Antitumor and Antifilarial Agents : Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound related to this compound, showed notable activity in inhibiting leukemia cell proliferation and possessed in vivo antifilarial activity, suggesting its potential as an antitumor and antifilarial agent (Kumar et al., 1993).
Synthesis-Related Studies
Synthesis of Carbamate Derivatives : Research has been conducted on the synthesis of various carbamate derivatives, including those structurally related to this compound, for different applications in medicinal chemistry (Gan et al., 2021).
Novel Carbamides with Antitumor Activity : Isoxazolyl- and isothiazolylcarbamides, similar in structure to this compound, have been synthesized and some showed high antitumor activity, indicating their potential in cancer therapy (Potkin et al., 2014).
Wirkmechanismus
Target of Action
Phenyl (4-methylthiazol-2-yl)carbamate is a compound that belongs to the class of organic compounds known as carbamates Carbamates in general are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates are known to modulate inter- and intramolecular interactions with their target enzymes or receptors . They impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
Carbamates, the class of compounds to which this compound belongs, are known to participate in various biological activities .
Pharmacokinetics
Carbamates in general are known for their chemical stability and capability to permeate cell membranes . These properties can impact the bioavailability of this compound.
Result of Action
Carbamates, the class of compounds to which this compound belongs, are known to have various medicinal properties .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
They can modulate inter- and intramolecular interactions with the target enzymes or receptors .
Molecular Mechanism
Carbamates are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8-7-16-10(12-8)13-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYDFOVMXTZFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)
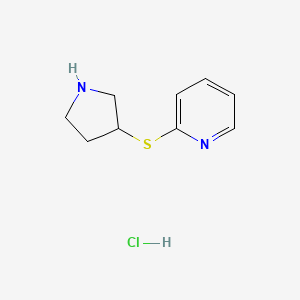
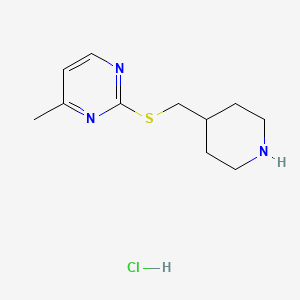
![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)
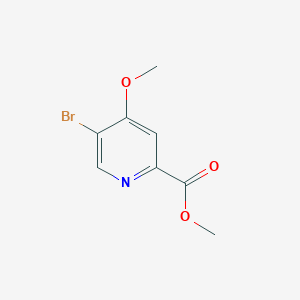
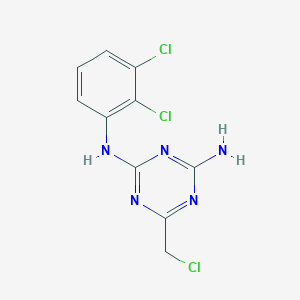

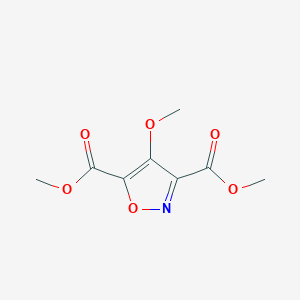
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)
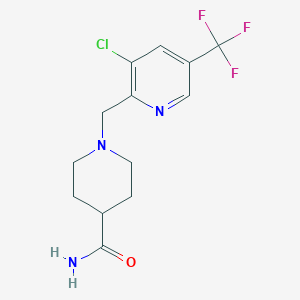
![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)
